2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol
Description
2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol is a phenolic derivative characterized by a sterically hindered 2,6-di-tert-butylphenol core, a piperidinyl group, and a thiophenyl substituent. The tert-butyl groups enhance oxidative stability by preventing radical formation at the phenolic hydroxyl group, while the piperidine-thiophene moiety introduces electronic and steric diversity. This compound is synthesized via Suzuki coupling between a boronic acid-functionalized precursor and thiophene-2-boronic acid under palladium catalysis . Its structural complexity and functional groups make it a candidate for applications in antioxidant therapies and materials science.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[piperidin-1-yl(thiophen-2-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NOS/c1-23(2,3)18-15-17(16-19(22(18)26)24(4,5)6)21(20-11-10-14-27-20)25-12-8-7-9-13-25/h10-11,14-16,21,26H,7-9,12-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRCTRJEUCMAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CS2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol is a synthetic organic compound notable for its complex structure, which includes a phenolic moiety, a piperidine ring, and a thiophene substituent. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique biological activities.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Phenolic Moiety : Provides antioxidant properties and potential interactions with biological targets.
- Piperidine Ring : Contributes to the compound's pharmacological profile through its ability to undergo nucleophilic substitutions.
- Thiophene Substituent : Enhances lipophilicity and may influence the compound's biological interactions.
The presence of di-tert-butyl groups increases steric bulk and lipophilicity, which can affect the compound's stability and interactions with biological systems.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antioxidant Activity
The compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often evaluated using assays such as ABTS and FRAP, where it shows strong inhibition of lipid peroxidation in biological samples .
Antimicrobial Properties
Studies have indicated that modifications to the structure of compounds similar to this compound can lead to notable antimicrobial activities. For example, compounds with similar structural features have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
Enzyme Inhibition
The compound exhibits inhibition against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The reported IC50 values for AChE are around 1.90 µM, indicating its potential as a therapeutic agent in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. Modifications in the piperidine or thiophene rings can lead to variations in biological efficacy. The following table summarizes some related compounds and their unique attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2,6-Di-tert-butylphenol | Lacks piperidine and thiophene | Strong antioxidant properties |
| Piperidinyl phenols | Contains piperidine but not thiophene | Varied biological activities depending on substituents |
| Thiophenes with hydroxyl groups | Lacks tert-butyl groups | Potentially lower lipophilicity |
This emphasizes the importance of specific functional groups in enhancing or diminishing biological activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of phenolic compounds similar to this compound against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications led to improved MIC values compared to standard antibiotics like ciprofloxacin .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer’s disease. The results suggested that it could inhibit AChE-induced β-amyloid aggregation, potentially offering a disease-modifying effect .
Scientific Research Applications
2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol is a synthetic organic compound featuring a phenolic moiety, a piperidine ring, and a thiophene substituent. The presence of di-tert-butyl groups enhances the compound's lipophilicity and steric bulk, influencing its biological activity and chemical stability. This compound is explored in medicinal chemistry for potential therapeutic applications.
Chemical Reactivity
The chemical reactivity of this compound is attributed to its functional groups. The phenolic hydroxyl group can participate in various reactions. The piperidine ring can undergo nucleophilic substitutions and ring-opening reactions under specific conditions.
Potential Applications
this compound and similar compounds exhibit biological activities. Modifications to the structure can significantly impact these activities, emphasizing the importance of structure-activity relationships in drug design.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity and inhibitory effects on target proteins. These studies are essential for elucidating the mechanism of action and optimizing the compound for better efficacy and safety profiles.
Structural Analogs
Several compounds share structural features with this compound.
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2,6-Di-tert-butylphenol | Lacks piperidine and thiophene | Strong antioxidant properties |
| Piperidinyl phenols | Contains piperidine but no thiophene | Varied biological activities depending on substituents |
| Thiophenes w/OH groups | Lacks tert-butyl groups | Potentially lower lipophilicity |
The uniqueness of this compound lies in its combination of steric bulk from tert-butyl groups and functional diversity from both piperidine and thiophene moieties, potentially leading to enhanced biological activity compared to simpler analogs.
2-amino thiophenes emerge as versatile materials with applications spanning various scientific disciplines . They exhibit biological activities, such as serving as allosteric enhancers of adenosine receptors and glucagon receptor antagonists . Their applications extend to materials science, including usage in dyes, conductivity-based sensors, and bio-diagnostics .
Tetrahydrobenzo[ b]thiophene derivatives display anti-inflammatory properties . Benzo[ b]thiophene nucleus containing compounds exhibit antioxidant activity, demonstrating the capability to inhibit free radical-induced lipid oxidation and the formation of lipid peroxides, with inhibition rates ranging from approximately 19 to 30% .
Comparison with Similar Compounds
Piperidine/Piperazine Derivatives
- LQFM212: A piperazine analogue, 2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol, exhibits potent antioxidant activity by inhibiting LPS-induced inflammation and oxidative stress in animal models. The piperazine ring enhances solubility compared to the piperidine group in the target compound .
- Morpholine Derivative: 2,6-Di-tert-butyl-4-(morpholinomethyl)phenol monohydrate () demonstrates hydrogen-bonded crystal structures, with O–H···O/N interactions stabilizing its lattice. The morpholine group’s chair conformation contrasts with the piperidine-thiophene flexibility in the target compound .
Thiophene-Containing Analogues
- 4f: 2,6-Di-tert-butyl-4-(phenyl(thiophen-2-ylthio)methyl)phenol (83% yield) incorporates a thioether-linked thiophene, synthesized via acid/phosphine-mediated thiolation. This contrasts with the target compound’s direct C–C bond to thiophene .
- 3t: 2,6-Di-tert-butyl-4-((phenylthio)(thiophen-3-yl)methyl)phenol (78% yield) shows regioselective thiophene substitution, highlighting the electronic influence of thiophene position on reactivity .
Aminoalkyl and Triazine Derivatives
- Compounds 14d, 15b–d (): These feature extended alkylamino linkers (e.g., tetrahydroacridinyl or cycloheptaquinolinyl groups) with melting points ranging from 62–140°C. Their bulky substituents reduce solubility but enhance thermal stability compared to the target compound .
- Triazine Derivatives (4a–i) (): Schiff base-linked triazines (e.g., 4a, m.p. 114°C; 4e, m.p. >250°C) demonstrate higher melting points due to rigid triazine cores, contrasting with the target compound’s lower thermal stability .
Table 1: Key Physical Properties of Analogues
Q & A
Q. What are the recommended synthetic routes for 2,6-Di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol, and how do reaction conditions influence yields?
The synthesis typically involves a multi-step approach:
- Step 1 : Alkylation of 2,6-di-tert-butylphenol with a thiophene-containing aldehyde or ketone to form the central methylene bridge.
- Step 2 : Nucleophilic substitution or condensation with piperidine derivatives under inert atmospheres (e.g., N₂) to introduce the piperidinyl group. Critical parameters include temperature control (70–100°C for optimal reactivity), solvent choice (e.g., anhydrous THF or DCM), and catalysis (e.g., Lewis acids like AlCl₃ for Friedel-Crafts alkylation). Yields range from 20% to 60%, depending on steric hindrance from tert-butyl groups . Table 1 : Representative Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Thiophene-2-carbaldehyde, H₂SO₄ | Toluene | 80 | 45 |
| 2 | Piperidine, K₂CO₃ | DCM | RT | 55 |
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the thiophene, piperidinyl, and phenolic proton environments. For example, the tert-butyl groups appear as singlets at δ 1.3–1.5 ppm in ¹H NMR, while the thiophene protons resonate at δ 6.8–7.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 454.3 g/mol) and isotopic patterns.
- HPLC-PDA : Used with C18 columns (acetonitrile/water gradient) to assess purity (>95% required for pharmacological studies) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate:
- Short-term : Stable in anhydrous DMSO at –20°C for 3 months.
- Long-term : Degradation occurs at >40°C or in aqueous buffers (pH < 5), likely due to oxidation of the phenol moiety. Use antioxidants like BHT (0.1% w/v) to enhance shelf life .
Advanced Research Questions
Q. What mechanistic insights explain the antioxidant activity of this compound in lipid peroxidation models?
The compound acts via radical scavenging:
- The phenolic –OH donates a hydrogen atom to lipid peroxyl radicals (LOO•), forming a stabilized phenoxyl radical.
- The thiophene and piperidinyl groups enhance electron delocalization, reducing oxidation potential (EP = 0.85 V vs. SCE, measured by cyclic voltammetry) . Contradiction Alert : Some studies report lower efficacy in polar solvents (e.g., ethanol) due to reduced solubility; use non-polar matrices (e.g., polyethylene films) for optimal activity .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
- X-ray Diffraction : The piperidinyl-thiophene methylene bridge adopts a gauche conformation (dihedral angle = 65°), confirmed by single-crystal studies of analogous structures .
- Docking Simulations : Molecular dynamics (MD) with GABAB receptor models (PDB: 7C7Q) reveal steric constraints favoring the R-enantiomer for receptor binding .
Q. What strategies mitigate data discrepancies in migration studies when this compound is used as a polymer additive?
Discrepancies in migration rates (e.g., PE vs. PVC matrices) arise from:
- Polymer Crystallinity : Higher crystallinity in PE reduces diffusion coefficients (D = 2.1 × 10⁻¹⁴ cm²/s vs. 5.3 × 10⁻¹⁴ cm²/s in PVC).
- Temperature Dependence : Use the Arrhenius equation (ln D ∝ –Eₐ/RT) to model migration at 20–60°C. Validate with Scatchard-Hildebrand thermodynamic simulations .
Methodological Guidance
Q. How to design dose-response experiments for evaluating neuroprotective effects in vitro?
- Cell Lines : Use SH-SY5Y neurons or primary cortical cultures.
- Dosing : Test 0.1–100 µM, with pre-treatment (1–24 hr) before inducing oxidative stress (e.g., H₂O₂ or Aβ oligomers).
- Endpoints : Measure ROS (DCFH-DA assay), mitochondrial membrane potential (JC-1 dye), and caspase-3 activity. Include CGP7930 (a GABAB agonist) as a positive control .
Q. What computational methods predict metabolic pathways and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
